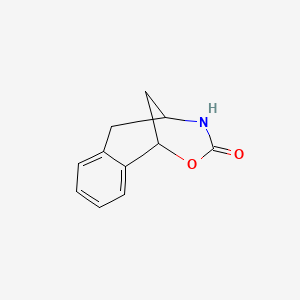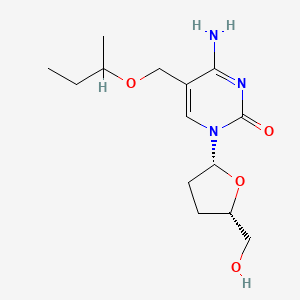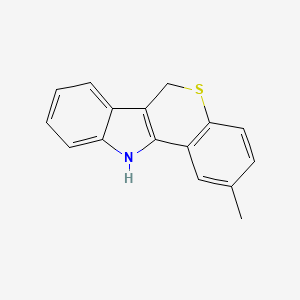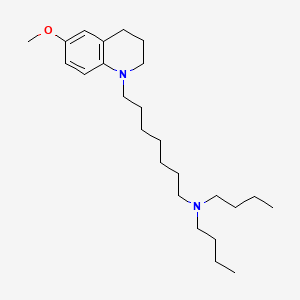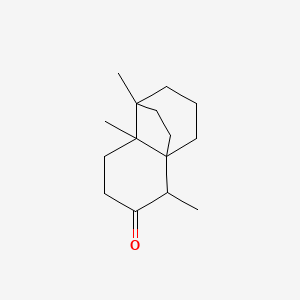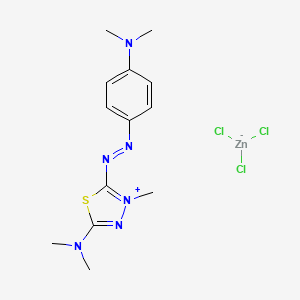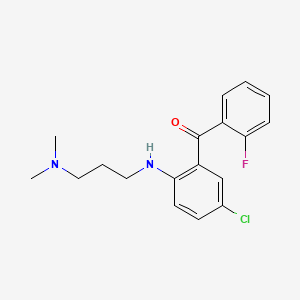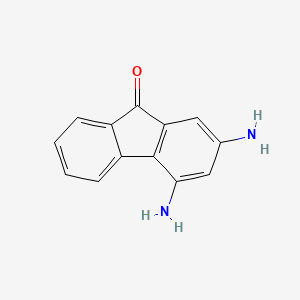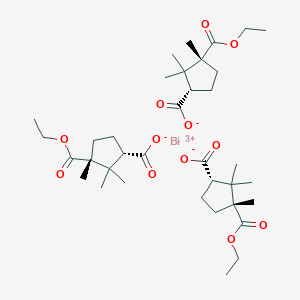
Bismuth ethyl camphorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth ethyl camphorate is a chemical compound known for its unique properties and applications in various fields. It is a bismuth (III) salt of d-camphoric acid monoethyl ester, with the molecular formula C36H57BiO12 and a molecular weight of 890.81 . This compound is characterized by its amorphous solid state, faint aromatic odor, and solubility in organic solvents like chloroform, ether, and ethylene dichloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth ethyl camphorate can be synthesized through the reaction of sodium ethyl camphorate with bismuth nitrate. The reaction typically involves dissolving sodium ethyl camphorate in an appropriate solvent, followed by the addition of bismuth nitrate under controlled conditions to precipitate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth ethyl camphorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state bismuth compounds.
Substitution: It can participate in substitution reactions where the ethyl camphorate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds .
Applications De Recherche Scientifique
Bismuth ethyl camphorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Historically, this compound was used as an antisyphilitic agent.
Mécanisme D'action
The mechanism by which bismuth ethyl camphorate exerts its effects involves its interaction with biological molecules and cellular pathways. Bismuth ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function .
Comparaison Avec Des Composés Similaires
Bismuth ethyl camphorate can be compared with other bismuth compounds such as bismuth subsalicylate and bismuth subnitrate. While all these compounds share the presence of bismuth, they differ in their chemical structures and specific applications:
Bismuth subsalicylate: Commonly used as an antacid and anti-diarrheal agent.
Bismuth subnitrate: Used in medical and industrial applications for its antiseptic properties.
This compound is unique due to its specific ester linkage with camphoric acid, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
52951-37-8 |
|---|---|
Formule moléculaire |
C36H57BiO12 |
Poids moléculaire |
890.8 g/mol |
Nom IUPAC |
bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/3C12H20O4.Bi/c3*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h3*8H,5-7H2,1-4H3,(H,13,14);/q;;;+3/p-3/t3*8-,12+;/m111./s1 |
Clé InChI |
WQZQEQSQBAWPJO-HWEYHMQKSA-K |
SMILES isomérique |
CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.[Bi+3] |
SMILES canonique |
CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


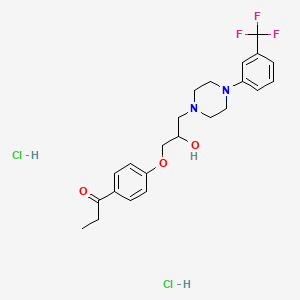
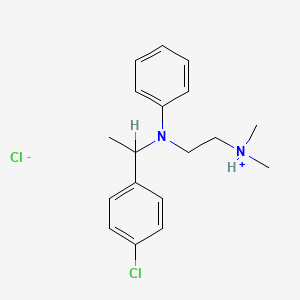
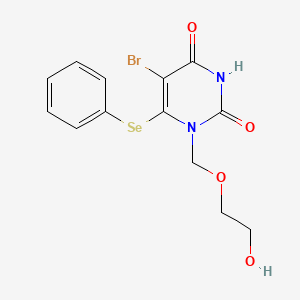
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
